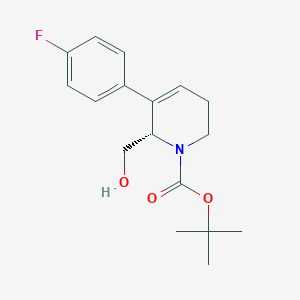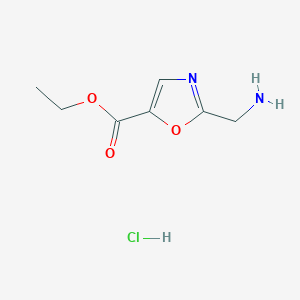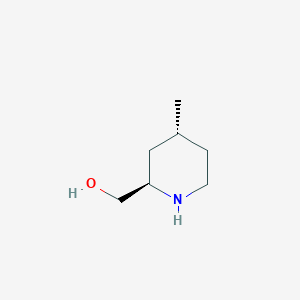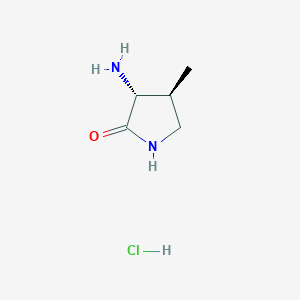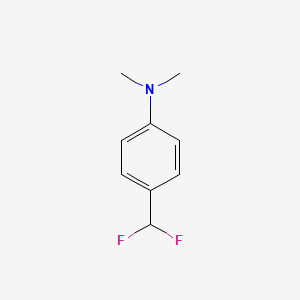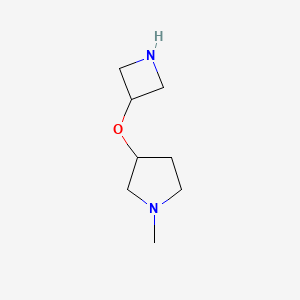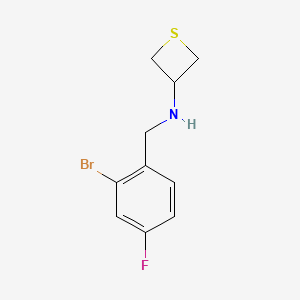
N-(2-Bromo-4-fluorobenzyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromo-4-fluorobenzyl)thietan-3-amine is a chemical compound that features a thietane ring substituted with a 2-bromo-4-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-fluorobenzyl)thietan-3-amine typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with thietan-3-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4-fluorobenzyl)thietan-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thietane ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of debrominated or modified thietane derivatives.
Scientific Research Applications
N-(2-Bromo-4-fluorobenzyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-fluorobenzyl)thietan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-4-fluorobenzyl)thiirane
- N-(2-Bromo-4-fluorobenzyl)azetidine
- N-(2-Bromo-4-fluorobenzyl)pyrrolidine
Uniqueness
N-(2-Bromo-4-fluorobenzyl)thietan-3-amine is unique due to its thietane ring, which imparts distinct chemical and physical properties compared to similar compounds with different ring structures
Properties
Molecular Formula |
C10H11BrFNS |
|---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
N-[(2-bromo-4-fluorophenyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H11BrFNS/c11-10-3-8(12)2-1-7(10)4-13-9-5-14-6-9/h1-3,9,13H,4-6H2 |
InChI Key |
CCBATJBVLWUKHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCC2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-3-Azaspiro[5.5]undecan-8-amine dihydrochloride](/img/structure/B13330427.png)
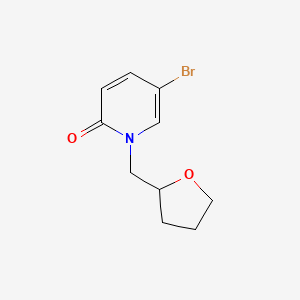
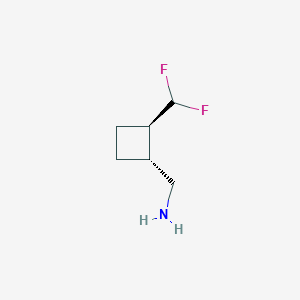
![4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B13330464.png)
![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13330466.png)

